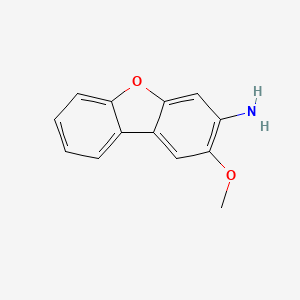

3-Amino-2-methoxydibenzofuran

Overview

Description

3-Amino-2-methoxydibenzofuran is a heterocyclic organic compound with the molecular formula C13H11NO2. It is known for its role as an effective inhibitor of 1-nitropyrene metabolism . This compound is characterized by its white to light yellow crystalline appearance and has a melting point of 92-94°C .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nitration-Reduction Strategy

A common approach for introducing amino groups involves nitration followed by catalytic hydrogenation. This method leverages the directing effects of substituents to achieve regioselectivity.

Proposed Steps :

- Synthesis of 2-Methoxydibenzofuran :

Nitration at Position 3 :

- Reagents : Mixed acid (HNO₃/H₂SO₄) at controlled temperatures to direct nitration to the ortho/para positions relative to the methoxy group.

- Outcome : Formation of 2-methoxy-3-nitrodibenzofuran.

Reduction of Nitro to Amino :

Key Challenges :

- Regioselectivity : Methoxy is a strong electron-donating group; nitration may favor ortho/para positions, requiring precise control to achieve substitution at position 3.

- Stability : Dibenzofuran derivatives are sensitive to harsh acidic conditions, necessitating mild nitration protocols.

Protective Group Strategy

To enhance regioselectivity, transient protective groups can be employed during nitration.

Steps :

- Protection of Amino Group :

Nitration :

- Position : Direct nitration to the position adjacent to the methoxy group (position 3).

Deprotection :

Advantages :

- Improved regioselectivity by masking competing directing effects.

- Reduced side reactions during nitration.

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. For example, coupling reactions between amines and halogenated dibenzofurans under microwave conditions could streamline synthesis.

Example :

- Halogenation : Introduce a halide (e.g., Cl) at position 3 of 2-methoxydibenzofuran.

- Nucleophilic Substitution : React with ammonia or an amine under microwave irradiation to replace the halide with an amino group.

Advantages :

- Efficiency : Short reaction times (e.g., 20 minutes vs. 12 hours).

- Yield : Higher purity due to reduced side reactions.

Reaction Optimization and Challenges

Reaction Conditions

Stability Considerations

- Thermal Sensitivity : Dibenzofuran derivatives may decompose under prolonged heating, requiring careful temperature control.

- Light Sensitivity : Methoxy groups are prone to photooxidation; reactions should be conducted under inert atmospheres or in amber vials.

Applications and Derivatives

3-Amino-2-methoxydibenzofuran serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methoxydibenzofuran undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted dibenzofurans .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Carcinogen Metabolism

One notable application of 3-Amino-2-methoxydibenzofuran is its role as an inhibitor of 1-nitropyrene metabolism. This compound has been shown to alter the metabolism of carcinogenic compounds, potentially reducing their harmful effects in biological systems. Research indicates that it may interfere with the activation pathways of nitro-polycyclic aromatic hydrocarbons, which are known carcinogens .

Case Study: Carcinogen Interaction

A study published by the Health Effects Institute examined the effects of various copollutants on the metabolism and DNA binding of carcinogens. The findings suggested that compounds like this compound could modify the biological activity of carcinogens, highlighting its potential for use in cancer prevention strategies .

Environmental Science Applications

2. Environmental Toxicology

The compound's ability to interact with environmental pollutants is another area of interest. Its role in modulating the effects of complex chemical mixtures found in air pollution has been investigated. This application is critical for understanding how certain compounds can mitigate or exacerbate the toxic effects of environmental contaminants .

Data Table: Interaction with Environmental Pollutants

| Compound | Effect on Carcinogen Metabolism | Reference |

|---|---|---|

| This compound | Inhibits 1-nitropyrene metabolism | |

| Various copollutants | Alters DNA binding |

Materials Science Applications

3. Polymer Chemistry

In polymer chemistry, this compound has been explored as a functional additive in thermoresponsive polymers. Its incorporation into poly(N-isopropylacrylamide) matrices has demonstrated potential for creating materials with tunable properties, which can be utilized in drug delivery systems and smart materials .

Case Study: Thermoresponsive Properties

A study highlighted how the addition of this compound to polymeric systems could significantly alter their phase transition temperatures, making them suitable for applications that require precise thermal control .

Mechanism of Action

The mechanism by which 3-Amino-2-methoxydibenzofuran exerts its effects involves the inhibition of specific metabolic enzymes. It acts as an effective inhibitor of 1-nitropyrene metabolism by binding to the active site of the enzyme and preventing the conversion of 1-nitropyrene into its active metabolites . This inhibition is crucial in reducing the carcinogenic potential of 1-nitropyrene.

Comparison with Similar Compounds

- 2-Aminobenzoxazole

- 2-Aminobenzimidazole

- 2-Aminobenzothiazole

- 2-Amino-5-chlorobenzoxazole

Comparison: 3-Amino-2-methoxydibenzofuran is unique due to its specific inhibitory action on 1-nitropyrene metabolism, which is not commonly observed in the similar compounds listed above. Additionally, its methoxy group provides distinct chemical reactivity, allowing for a broader range of chemical modifications and applications .

Biological Activity

3-Amino-2-methoxydibenzofuran is a synthetic compound derived from dibenzofuran, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and potential applications in mitigating the effects of environmental carcinogens.

Chemical Structure and Properties

This compound features a dibenzofuran core with an amino group and a methoxy substituent. This unique structure contributes to its biological properties, particularly its ability to interact with various biological targets.

Biological Activity Overview

The compound exhibits notable biological activities, primarily as a cytotoxic agent and an enzyme inhibitor . The following sections detail these activities.

Cytotoxicity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the growth of A549 lung cancer cells and other tumor models. The cytotoxicity is attributed to its interference with cellular metabolic processes.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | |

| NIH/3T3 (Fibroblast) | 15.0 | |

| HeLa (Cervical) | 10.0 |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on the metabolism of 1-nitropyrene (1-NP) , a known carcinogen found in environmental pollutants. By blocking enzymes responsible for converting 1-NP into harmful metabolites, this compound may play a role in reducing the carcinogenic potential of such environmental toxins.

Mechanism of Action:

The exact mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve interaction with specific enzymes that metabolize carcinogens, thereby preventing their activation into more toxic forms .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in both cancer therapy and environmental health:

- Cytotoxicity Studies : A study published in Scientific Reports demonstrated that the compound effectively reduced cell viability in multiple cancer cell lines, indicating its potential as a therapeutic agent.

- Environmental Studies : Research conducted on the inhibition of 1-NP metabolism showed that this compound could significantly reduce the formation of mutagenic byproducts in vitro, suggesting its utility in protecting against environmental carcinogens .

Discussion

The findings regarding this compound's biological activity are promising but warrant further investigation. The compound's ability to inhibit cancer cell growth and block harmful metabolic pathways positions it as a candidate for further research in drug development and environmental health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-methoxydibenzofuran, and how can purity be optimized?

Synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example:

- Stepwise functionalization : Introduce methoxy and amino groups sequentially to a dibenzofuran scaffold. A method analogous to the synthesis of benzoxazole derivatives (e.g., refluxing in THF/HCl mixtures followed by vacuum concentration) may be adapted .

- Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to achieve >95% purity, as demonstrated in related benzofuran syntheses .

- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS (molecular ion peak matching theoretical mass of 213.23 g/mol) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>250°C inferred from analogs) .

- Light sensitivity : Store in amber vials at –20°C under inert gas (N or Argon) to prevent oxidation, as recommended for air-sensitive benzofurans .

- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., methoxsalen or vilazodone analogs) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) on bioactivity using computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

- Meta-analysis : Aggregate data from preclinical studies (e.g., IC values in enzymatic assays) to identify trends masked by small sample sizes .

Q. What strategies are effective for elucidating the metabolic pathways of this compound?

- Isotopic labeling : Synthesize -labeled analogs to track metabolic intermediates via LC-MS/MS .

- In vitro models : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., demethylation or hydroxylation) and UDP-glucuronosyltransferase (UGT) isoforms for phase II conjugation .

- Cross-species comparison : Compare metabolite profiles in rodent vs. human hepatocytes to predict translational relevance .

Q. Methodological Considerations

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent screening : Test polar aprotic solvents (e.g., DMSO or DMF) with slow evaporation or cooling gradients .

- Co-crystallization : Add tartaric acid or other chiral auxiliaries to induce crystal lattice formation .

- Alternative techniques : If crystallization fails, use powder XRD paired with DFT calculations to infer molecular packing .

Q. What analytical methods are most reliable for detecting trace impurities in synthesized this compound?

Properties

IUPAC Name |

2-methoxydibenzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQVWNYSHWQNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020825 | |

| Record name | 2-Methoxy-3-aminodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-17-3 | |

| Record name | 2-Methoxy-3-dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-dibenzofuranamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-aminodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-DIBENZOFURANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.